molecular formula C15H18O2 B1605615 Shizukanolide CAS No. 70578-36-8

Shizukanolide

Cat. No. B1605615
CAS RN: 70578-36-8
M. Wt: 230.3 g/mol
InChI Key: KCFCNCALMYTQMP-BJEMGHAFSA-N
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Description

Shizukanolide is a sesquiterpene lactone that can be isolated from Chloranthus japonicus (Chloranthaceae) . The dehydro-compound of Shizukanolide shows moderate antifungal activity .


Synthesis Analysis

Shizukanolide D, one of the variants of Shizukanolide, was found in ether extracts of C. japonicus Sieb., Hitorishizuka, and characterized to be an epoxy derivative of previously known chloranthalactone C . Shizukanolides E and F were isolated from ether extracts of C. serratus (Thumb.) Roem. et Schult., Futarishizuka, and their structures were determined to be hydroxy derivatives of shizukanolide C .


Molecular Structure Analysis

The molecular structure of Shizukanolide is represented by the formula C15H18O2 . It belongs to the class of compounds known as terpenoids sesquiterpenes .


Chemical Reactions Analysis

Shizukanolide D was characterized to be an epoxy derivative of previously known chloranthalactone C . Shizukanolides E and F were determined to be hydroxy derivatives of shizukanolide C .


Physical And Chemical Properties Analysis

Shizukanolide has a molecular weight of 230.30 . The absolute structures of Shizukanolide and its variants have been established based on their physical and chemical properties .

Safety And Hazards

When handling Shizukanolide, it’s advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental ingestion or inhalation, seek immediate medical attention .

properties

IUPAC Name

(1S,7S,9S,10R,12S)-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]tridec-3-en-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-7-9-4-12(9)15(3)6-13-10(5-11(7)15)8(2)14(16)17-13/h9,11-13H,1,4-6H2,2-3H3/t9-,11+,12-,13+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFCNCALMYTQMP-BJEMGHAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC3C(=C)C4CC4C3(CC2OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@H]3C(=C)[C@H]4C[C@H]4[C@@]3(C[C@@H]2OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50318687
Record name Shizukanolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Shizukanolide

CAS RN

70578-36-8
Record name Shizukanolide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334032
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Shizukanolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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